

# Spectroscopic Data for 1-Bromo-4-nitronaphthalene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **1-Bromo-4-nitronaphthalene**

Cat. No.: **B2987662**

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-4-nitronaphthalene**, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines available experimental data with predicted spectroscopic characteristics based on established principles and data from analogous compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers working with this compound. This guide also includes detailed experimental protocols for acquiring this data and essential safety information.

## Chemical Structure and Properties

**1-Bromo-4-nitronaphthalene** is a disubstituted naphthalene derivative with the chemical formula  $C_{10}H_6BrNO_2$ .<sup>[1][2]</sup> Its structure consists of a naphthalene ring system substituted with a bromine atom at the 1-position and a nitro group at the 4-position. This substitution pattern significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic properties.

### Key Physicochemical Properties:

- Molecular Formula:  $C_{10}H_6BrNO_2$ <sup>[1][2]</sup>

- Molecular Weight: 252.07 g/mol [2]
- Appearance: Light yellow to yellow solid[2]
- Melting Point: 87-88 °C[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-bromo-4-nitronaphthalene**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical structural information.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-bromo-4-nitronaphthalene** is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the anisotropic effects of the fused aromatic rings.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>):

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.25	d	~8.5
H-3	~7.80	d	~8.5
H-5	~8.60	d	~8.0
H-6	~7.75	t	~7.8
H-7	~7.65	t	~7.8
H-8	~8.15	d	~8.0

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation:

- The protons on the nitro-substituted ring (H-2 and H-3) are expected to be deshielded due to the strong electron-withdrawing nature of the  $\text{NO}_2$  group.
- The protons on the bromo-substituted ring will also experience deshielding, though to a lesser extent.
- The coupling constants are typical for ortho-coupling in aromatic systems.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **1-bromo-4-nitronaphthalene** will show ten distinct signals, one for each carbon atom in the naphthalene ring system. The chemical shifts are highly dependent on the attached substituent.

Predicted  $^{13}\text{C}$  NMR Data:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	~120
C-2	~130
C-3	~125
C-4	~145
C-4a	~132
C-5	~128
C-6	~129
C-7	~127
C-8	~124
C-8a	~135

Note: These are predicted values based on additivity rules and comparison with related compounds like 1-bromonaphthalene and 1-nitronaphthalene.[\[3\]](#)

Interpretation:

- The carbon bearing the nitro group (C-4) is expected to be the most deshielded (highest ppm value).
- The carbon bearing the bromine atom (C-1) will also be deshielded.
- The remaining carbon signals will appear in the typical aromatic region.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-bromo-4-nitronaphthalene** will be characterized by the vibrational modes of the aromatic ring, the nitro group, and the carbon-bromine bond.

Predicted Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3100-3000	Aromatic C-H	Stretching
1600-1450	Aromatic C=C	Stretching
1550-1500	N=O	Asymmetric Stretching
1350-1300	N=O	Symmetric Stretching
~1050	C-N	Stretching
700-500	C-Br	Stretching

Interpretation:

- The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum.
- The aromatic C-H and C=C stretching vibrations confirm the presence of the naphthalene ring.
- The C-Br stretching vibration is typically weaker and appears in the fingerprint region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-bromo-4-nitronaphthalene**, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data:

- Molecular Ion ( $M^+$ ): A prominent molecular ion peak will be observed. Due to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) having nearly equal natural abundance, the molecular ion will appear as a pair of peaks of approximately equal intensity at  $m/z$  251 and 253.
- Key Fragmentation Peaks:
  - $[\text{M}-\text{NO}_2]^+$ : Loss of the nitro group ( $m/z$  205 and 207).
  - $[\text{M}-\text{Br}]^+$ : Loss of the bromine atom ( $m/z$  172).
  - $[\text{M}-\text{NO}_2-\text{Br}]^+$ : Loss of both the nitro group and bromine ( $m/z$  126).

## Experimental Protocols

The following are general protocols for acquiring spectroscopic data for **1-bromo-4-nitronaphthalene**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-bromo-4-nitronaphthalene** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Instrument Setup:
  - Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-pulse  $^1\text{H}$  spectrum.

- Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover the aromatic carbon region (approximately 0-160 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

## IR Spectroscopy

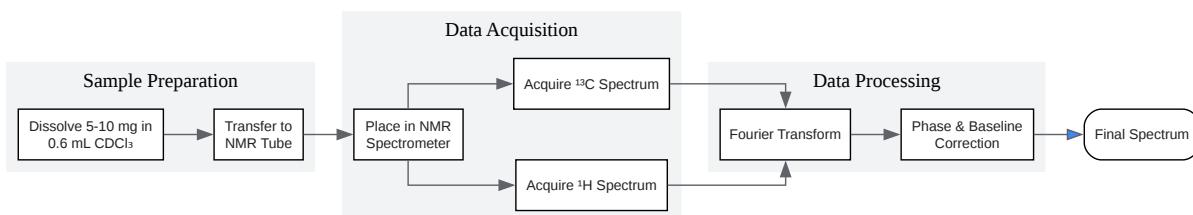
- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup:
  - Use a standard FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Data Acquisition:
  - Place the sample in the spectrometer and record the IR spectrum.
  - Typically, the spectrum is recorded from 4000 to 400  $\text{cm}^{-1}$ .

- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

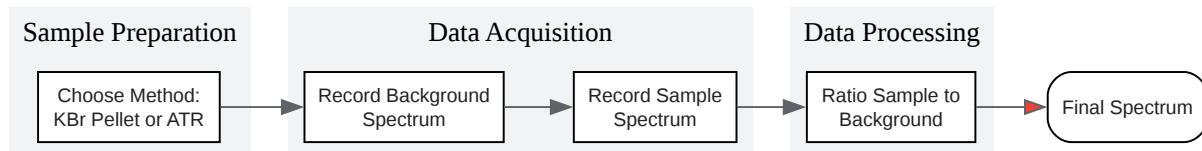
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument Setup:
  - Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
  - Calibrate the mass analyzer.
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

## Visualization of Experimental Workflows



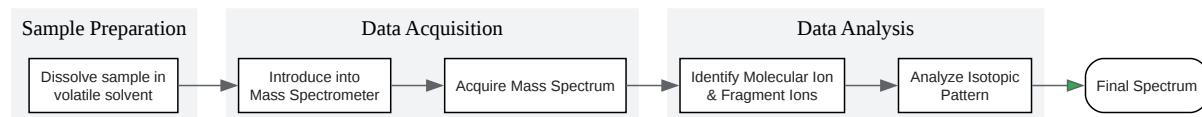
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Caption: NMR Spectroscopy Experimental Workflow.



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Caption: IR Spectroscopy Experimental Workflow.



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Caption: Mass Spectrometry Experimental Workflow.

## Safety Precautions

Handle **1-bromo-4-nitronaphthalene** with care, following standard laboratory safety procedures.[\[4\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[4\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[4\]](#)[\[5\]](#) Use in a well-ventilated area or a fume hood.[\[4\]](#)[\[5\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[5\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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